TrkA Kinase Inhibitory Activity: Class-Level Potency Range and Position Among 163 Patent Examples
The compound is a representative of the urea-based TrkA inhibitor class described in WO2013176970A1. The patent explicitly reports that IC50 values for the 163 exemplified compounds against TrkA range from 5 nM to 10,000 nM when assessed via a fluorescently labeled peptide substrate phosphorylation assay [1]. The target compound, as Example 1, falls within this potency band; its precise IC50 value was disclosed within the patent's biological data table [1]. By contrast, the only publicly accessible TrkA potency data for a structurally confirmed urea inhibitor is a benchmark IC50 of 99 nM for TrkA-IN-1 (N-9H-fluoren-9-yl-N'-(2-methyl-4-phenyl-5-pyrimidinyl)urea) in a cell-based assay [2], providing external context but no direct assay-matched comparison. The >3-log potency range among closely related urea examples underscores that minor structural modifications around the urea core can produce dramatic shifts in TrkA inhibitory activity [1], validating procurement based on exact chemical identity rather than scaffold similarity.
| Evidence Dimension | TrkA inhibitory activity (IC50 range across patent examples) |
|---|---|
| Target Compound Data | IC50 value assigned from patent biological data table (WO2013176970A1); exact value not publicly searchable but positioned between 5 nM and 10,000 nM. |
| Comparator Or Baseline | Patent class aggregate: 163 urea examples with IC50 from 5 nM to 10,000 nM. External benchmark: TrkA-IN-1 IC50 = 99 nM (cell-based assay). |
| Quantified Difference | Potency spread across patent examples exceeds 3 orders of magnitude (5 nM vs 10,000 nM). Comparison to TrkA-IN-1 not possible due to assay format mismatch. |
| Conditions | TrkA kinase phosphorylation assay using fluorescently labeled peptide substrate; patent review (ACS Med. Chem. Lett. 2014, 5, 8-9). |
Why This Matters
The vast potency range among structurally analogous TrkA inhibitors demonstrates that precise structural correspondence is required to reproduce biological activity, making generic in-class substitution highly unreliable for reproducible research.
- [1] Abdel-Magid AF. Inhibitors of Tropomyosin-Receptor Kinases (Trk's): Potential Pain Therapy and More. ACS Med. Chem. Lett. 2014;5(1):8-9. View Source
- [2] MedChemExpress. TrkA-IN-1 (CAS 1680179-43-4) product page. View Source
